Ethyl diphenylacetate
Overview
Description
Ethyl diphenylacetate is a chemical compound with the molecular formula C16H16O2 . It is also known by other names such as 2,2-di(phenyl)acetic acid ethyl ester .
Synthesis Analysis
Ethyl phenylacetate can be prepared by heating phenylacetonitrile and sulfuric acid in an alcohol solution. It can also be synthesized by the esterification of the acid catalyzed by HCl or H2SO4 .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The molecular weight is approximately 240.297 Da .
Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3. It has a boiling point of 336.9±11.0 °C at 760 mmHg. The vapor pressure is 0.0±0.7 mmHg at 25°C. The enthalpy of vaporization is 58.0±3.0 kJ/mol. The flash point is 131.2±17.6 °C .
Scientific Research Applications
Pharmacological Properties : Ethyl diphenylacetate derivatives have been studied for their pharmacological properties, including antihistaminic, antispasmodic, local anesthetic, vasodepressor, analgetic, irritant, and toxicity effects (Headlee & Edwards, 1955).
Chemical Interactions with Copper Compounds : this compound has shown interesting interactions with copper compounds, influencing solubility behaviors in various solvents (Crawford, 1950).
Phase Diagrams in Energetic Materials' Stabilizers : It has been used in the study of binary mixtures involving energetic materials' stabilizers, providing insights into their phase diagrams and solubility characteristics (Trache et al., 2013).
Bioactive Potentials in Marine Organisms : Research on mollusks has led to the isolation of compounds related to this compound, which showed antioxidant and anti-inflammatory activities (Chakraborty & Joy, 2019).
Antioxidant Phenolic Compounds Studies : It's used in the isolation process of antioxidant compounds from natural sources like walnut kernels (Zhang et al., 2009).
Chemical Synthesis and Modifications : Its derivatives have been employed in chemical synthesis processes, such as in the acetylation and formylation of alcohols (Hagiwara et al., 1998), and in the development of muscarinic antagonists (Scapecchi et al., 1997).
Analytical Methods Development : this compound has been part of the development of chromatographic methods for analyzing biological samples (Liu & Franklin, 1985).
Antioxidant and Cytotoxic Potential Research : Studies have investigated its potential in antioxidant and cytotoxic applications, particularly in relation to endophytic fungi (Danagoudar et al., 2018).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound can undergo various chemical reactions, such as the Claisen condensation
Biochemical Pathways
It’s known that similar compounds, such as polybrominated diphenyl ethers (pbdes), can interfere with various biochemical pathways, including those involved in hormone metabolism
Pharmacokinetics
As a result, its bioavailability and pharmacokinetic profile are currently unknown .
Result of Action
It’s possible that the compound could have various effects depending on its targets and mode of action .
Properties
IUPAC Name |
ethyl 2,2-diphenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-18-16(17)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPHPZOQIVEWHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188234 | |
Record name | Ethyl diphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3468-99-3 | |
Record name | Ethyl diphenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003468993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl diphenylacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl diphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3468-99-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL DIPHENYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ89QF16O3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the pharmacological properties of basic derivatives of ethyl diphenylacetate?
A1: Research has investigated six newly synthesized basic derivatives of this compound for their pharmacological activities []. These derivatives were subjected to various tests, including:
Q2: Can this compound be directly sulfamoylated using sulfamoyl chlorides?
A2: Direct sulfamoylation of this compound using sulfamoyl chlorides proves unsuccessful []. This is because the stabilized carbanion formed from this compound, like those from other carboxylic acid esters, preferentially reacts with sulfamoyl chlorides through nucleophilic displacement at the chlorine atom. This reaction leads to the chlorination of the carbanion rather than the desired sulfamoylation.
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